Cas no 61045-91-8 (1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester)

1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester is a chiral imidazole derivative with a stereocenter at the phenylethyl substituent. This compound is of interest in pharmaceutical and organic synthesis due to its imidazole core, which serves as a versatile scaffold for bioactive molecules. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. The (R)-phenylethyl moiety introduces stereoselectivity, making it valuable for asymmetric synthesis or as a building block in medicinal chemistry. Its structural features suggest potential utility in the development of enzyme inhibitors or receptor modulators. The compound's defined chirality and functional groups enable precise control in synthetic applications.
1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester structure
61045-91-8 structure
Product Name:1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester
CAS No:61045-91-8
MF:C13H14N2O2
MW:230.262463092804
CID:493747
PubChem ID:1129903
Update Time:2025-05-19

1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester
    • Methyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate
    • Etomidate EP Impurity B
    • methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate
    • (r)-(+)-methyl 1-(1-phenylethyl)-1h-imidazole-5-carboxylate
    • Metomidate, (+)-
    • DTXCID10132422
    • 1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, methyl ester
    • (R)-Metomidate
    • DTXSID60209931
    • 61045-91-8
    • (+)-METOMIDATE
    • SCHEMBL4377172
    • UNII-NUP88P9UDR
    • NUP88P9UDR
    • methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
    • Q27285064
    • CHEMBL406437
    • MFCD17012643
    • 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, (R)-
    • Metomidate, (R)-
    • Inchi: 1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3/t10-/m1/s1
    • InChI Key: FHFZEKYDSVTYLL-SNVBAGLBSA-N
    • SMILES: O(C)C(C1=CN=CN1[C@H](C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 230.10562
  • Monoisotopic Mass: 230.105528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.4 g/l) (25 º C),
  • PSA: 44.12
  • LogP: 2.7

1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester Pricemore >>

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Additional information on 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester

1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester: A Comprehensive Overview

1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester, with the CAS number 61045-91-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its imidazole core and ester functional group, has garnered attention due to its potential applications in drug development and synthetic chemistry. The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways.

The imidazole ring is a heterocyclic aromatic structure that is widely present in bioactive molecules, including vitamins, nucleoside analogs, and pharmaceuticals. Its presence in 1H-imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester contributes to its stability and reactivity, making it a versatile building block for further chemical modifications. The carboxylic acid ester at the 5-position of the imidazole ring provides an additional site for functionalization, enabling the synthesis of derivatives with tailored biological activities.

In recent years, there has been growing interest in developing novel therapeutic agents based on imidazole derivatives. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anti-inflammatory applications. The chiral center at the 1-position of the phenylethyl group in 1H-imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester adds another layer of complexity and potential for developing enantiomerically pure drugs that exhibit enhanced selectivity and reduced side effects.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized derivatives of this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies for conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to modify the phenylethyl side chain allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability.

The structural motif of 1H-imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester also finds relevance in the development of small-molecule probes for biochemical studies. Imidazole-based compounds are known to interact with various biological targets due to their ability to mimic natural substrates or bind to specific pockets on enzymes and receptors. This property makes them valuable tools for understanding biological mechanisms and identifying new therapeutic targets.

In addition to its pharmaceutical applications, this compound has been explored in materials science and catalysis. The imidazole ring can participate in coordination chemistry with transition metals, forming complexes that exhibit catalytic activity in various organic transformations. These metal complexes have been studied for their potential use in industrial processes and as catalysts for synthesizing fine chemicals.

The synthesis of 1H-imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key steps include the formation of the imidazole ring through condensation reactions followed by esterification at the carboxylic acid group. The stereochemistry at the phenylethyl group is typically achieved through enzymatic resolution or chiral auxiliary-assisted synthesis methods.

The compound's stability under various storage conditions is another critical factor that makes it suitable for industrial-scale production. Researchers have investigated its behavior under different pH levels and temperatures to ensure consistent quality throughout the synthesis process. This attention to detail is essential for ensuring that pharmaceutical-grade materials meet stringent regulatory requirements.

In conclusion, 1H-imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, methyl ester, CAS number 61045-91-8, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, this compound will undoubtedly play a crucial role in future drug development efforts.

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